molecular formula C19H23N3O2 B5759871 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine CAS No. 5857-95-4

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5759871
CAS RN: 5857-95-4
M. Wt: 325.4 g/mol
InChI Key: QRPFXNLCBJDSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action is not fully understood, but it is believed to work through the modulation of various neurotransmitter receptors. Specifically, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, anti-inflammatory activity, and anti-cancer activity. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its ability to modulate multiple neurotransmitter receptors, making it a promising candidate for the treatment of a wide range of neurological and psychiatric disorders. However, one limitation of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its usefulness in clinical applications.

Future Directions

There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of focus could be the development of more selective 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine analogs that target specific neurotransmitter receptors. Additionally, further research is needed to fully understand 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in clinical trials.

Synthesis Methods

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2,4-dimethylphenyl acetate. This intermediate can then be reacted with 2-pyridylpiperazine to form 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate dopamine and serotonin receptors, which are involved in a wide range of neurological and psychiatric disorders. Other studies have investigated 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-7-17(16(2)13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFXNLCBJDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356765
Record name 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

CAS RN

5857-95-4
Record name 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.